Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is officially designated under Chemical Abstracts Service registry number 1164178-34-0, providing unambiguous identification within chemical databases. The molecular formula C₁₈H₂₄N₂O₃ indicates the presence of eighteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 316.40 grams per mole.
The systematic name reveals the structural hierarchy beginning with the tert-butyl ester group attached to the piperidine-1-carboxylate backbone. The piperidine ring serves as the central scaffold, with position 4 bearing a substituted phenoxy group. The phenoxy substituent contains both a cyano group at the 4-position and a methyl group at the 3-position relative to the oxygen linkage. Alternative nomenclature includes "1,1-dimethylethyl 4-(4-cyano-3-methylphenoxy)-1-piperidinecarboxylate" and "1-piperidinecarboxylic acid, 4-(4-cyano-3-methylphenoxy)-, 1,1-dimethylethyl ester," demonstrating the systematic approach to naming complex organic molecules.
The compound's structural complexity arises from the integration of multiple functional groups, each contributing distinct chemical properties to the overall molecule. The tert-butyl ester function provides steric protection and influences solubility characteristics, while the cyano group introduces electron-withdrawing effects that modulate the electronic environment of the aromatic ring. The piperidine ring system contributes basic nitrogen functionality and conformational flexibility, essential features for biological activity and synthetic utility.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals significant insights into its spatial arrangement and molecular geometry. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. This conformational preference minimizes steric interactions between adjacent carbon atoms and their substituents, contributing to the overall stability of the molecular structure.
The phenoxy substituent at position 4 of the piperidine ring exhibits considerable rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states. The cyano group and methyl substituent on the aromatic ring create asymmetric electronic distribution, influencing the preferred orientations of the phenoxy moiety relative to the piperidine scaffold. Computational modeling studies indicate that the tert-butyl ester group experiences restricted rotation due to steric interactions with the piperidine ring, resulting in preferred conformational states that minimize unfavorable contacts.
| Structural Parameter | Computed Value | Reference |
|---|---|---|
| Boiling Point | 462.0 ± 45.0 °C | |
| Density | 1.14 ± 0.1 g/cm³ | |
| Logarithm of Acid Dissociation Constant | -2.47 ± 0.40 |
The molecular volume and surface area calculations provide quantitative measures of the compound's three-dimensional occupancy and accessibility for intermolecular interactions. The relatively high boiling point of 462.0 ± 45.0 degrees Celsius reflects the significant intermolecular forces arising from the compound's polar functional groups and substantial molecular weight. The computed density of 1.14 ± 0.1 grams per cubic centimeter indicates efficient molecular packing in the condensed phase, consistent with the presence of multiple polar groups capable of forming intermolecular hydrogen bonds and dipole-dipole interactions.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the diverse proton and carbon environments within the molecule. The tert-butyl ester group exhibits a distinctive singlet in proton nuclear magnetic resonance at approximately 1.5 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups.
The piperidine ring protons display complex multipicity patterns reflecting the chair conformation and axial-equatorial relationships between adjacent protons. The methylene protons adjacent to nitrogen appear as broad multipets due to rapid exchange processes and coupling with the nitrogen quadrupole moment. The aromatic region of the spectrum shows well-resolved signals for the substituted benzene ring, with the cyano-substituted carbon appearing as a quaternary signal in carbon-13 nuclear magnetic resonance spectroscopy.
Infrared spectroscopy provides complementary structural information through characteristic absorption frequencies for key functional groups. The cyano group exhibits a sharp, intense absorption at approximately 2230 wavenumbers, confirming the presence of the carbon-nitrogen triple bond. The carbonyl stretch of the ester function appears at approximately 1730 wavenumbers, consistent with the tert-butyl ester environment. The aromatic carbon-hydrogen and carbon-carbon stretching vibrations produce characteristic patterns in the 3000-3100 and 1450-1650 wavenumber regions, respectively.
| Spectroscopic Technique | Key Observations | Chemical Significance |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Tert-butyl singlet at 1.5 ppm | Confirms ester protection |
| Carbon-13 Nuclear Magnetic Resonance | Quaternary cyano carbon | Validates aromatic substitution |
| Infrared Spectroscopy | Cyano stretch at 2230 cm⁻¹ | Confirms nitrile functionality |
| Mass Spectrometry | Molecular ion at m/z 316 | Verifies molecular weight |
Mass spectrometry analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 316, corresponding to the calculated molecular weight. Fragmentation patterns provide insights into the compound's structural stability and preferred dissociation pathways under ionization conditions. The loss of the tert-butyl group represents a common fragmentation pathway for tert-butyl esters, producing a characteristic fragment ion that aids in structural elucidation.
Computational Chemistry Insights into Electronic Structure
Computational chemistry investigations of this compound provide detailed insights into its electronic structure and chemical reactivity. Density functional theory calculations reveal the distribution of molecular orbitals and electron density throughout the molecule. The highest occupied molecular orbital primarily localizes on the piperidine nitrogen atom, consistent with its role as the most nucleophilic site within the molecule. The lowest unoccupied molecular orbital shows significant contribution from the aromatic ring system, particularly concentrated near the electron-withdrawing cyano substituent.
The calculated ionization potential and electron affinity provide quantitative measures of the compound's redox properties and potential for electron transfer reactions. Natural population analysis indicates substantial charge transfer from the piperidine nitrogen to the carbonyl carbon of the ester group, reflecting the electron-donating nature of the nitrogen atom. The cyano group exhibits significant electron withdrawal from the aromatic ring, creating a substantial dipole moment across the phenoxy substituent.
Electrostatic potential mapping reveals regions of positive and negative charge distribution throughout the molecule, providing insights into potential binding sites for intermolecular interactions. The oxygen atoms of the ester carbonyl and the nitrogen atom of the cyano group represent the most electronegative regions, serving as potential hydrogen bond acceptors. The calculated pKa value of -2.47 ± 0.40 indicates that the compound exists predominantly in its neutral form under physiological conditions, influencing its biological availability and membrane permeability.
| Electronic Property | Calculated Value | Chemical Implication |
|---|---|---|
| Dipole Moment | Significant (aromatic region) | Influences intermolecular interactions |
| Ionization Potential | Localized on nitrogen | Determines nucleophilicity |
| Electron Affinity | Concentrated near cyano group | Affects electrophilic reactivity |
| Logarithm of Acid Dissociation Constant | -2.47 ± 0.40 | Neutral under physiological conditions |
The computational analysis of bond lengths and angles confirms the expected sp³ hybridization at the piperidine carbon atoms and sp² hybridization within the aromatic ring system. The carbon-nitrogen triple bond of the cyano group exhibits characteristic short bond length and linear geometry, consistent with its sp hybridization. Vibrational frequency calculations validate the experimental infrared spectrum assignments and provide insights into the relative strengths of intramolecular bonds. The comprehensive electronic structure analysis establishes a foundation for understanding the compound's chemical reactivity patterns and potential for further synthetic modifications.
Properties
IUPAC Name |
tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(6-5-14(13)12-19)22-15-7-9-20(10-8-15)17(21)23-18(2,3)4/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVIPNPIKLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate (CAS Number: 1164178-34-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 316.39 g/mol. The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.39 g/mol |
| Boiling Point | 462.0 ± 45.0 °C (predicted) |
| Density | 1.14 ± 0.1 g/cm³ (predicted) |
| pKa | -2.47 ± 0.40 (predicted) |
Synthesis
The synthesis of this compound involves multiple steps, starting from tert-butyl 4-hydroxy piperidine-1-carboxylate and utilizing potassium tert-butylate as a base in an organic solvent under reflux conditions. The final product is obtained with a yield of approximately 81% after purification processes .
Pharmacological Properties
Research indicates that compounds containing piperidine structures often exhibit diverse pharmacological activities, including anti-inflammatory and analgesic effects. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds have shown promise as NLRP3 inflammasome inhibitors, which play a crucial role in inflammatory responses .
Case Studies
- Inflammation Modulation : A study investigating the modulation of the NLRP3 inflammasome highlighted the potential for compounds similar to this compound to inhibit IL-1β release in macrophages stimulated by lipopolysaccharides (LPS) and ATP. This suggests that derivatives of this compound may also exhibit anti-inflammatory properties through similar mechanisms .
- Cytotoxicity Assessment : Preliminary cytotoxicity assays conducted on structurally related compounds indicated varying degrees of cell viability upon treatment, suggesting that structural modifications significantly impact biological activity. Future studies should focus on evaluating the cytotoxic effects of this compound specifically .
Discussion
The biological activity of this compound remains largely unexplored; however, its structural characteristics align it with compounds known for anti-inflammatory and cytotoxic properties. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate involves a multi-step process. The initial step typically includes the reaction of tert-butyl 4-hydroxy piperidine-1-carboxylate with 4-fluoro-2-methylbenzonitrile in a suitable solvent such as DMF (Dimethylformamide) under reflux conditions. The overall yield of this synthesis can reach up to 92% under optimized conditions .
Chemical Properties:
- Molecular Weight: 316.39 g/mol
- Melting Point: Not widely reported, but similar compounds indicate a range around room temperature.
- Solubility: Soluble in organic solvents like DMF and DMSO.
Pharmaceutical Development
This compound is primarily explored for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been cited in the development of β-lactamase inhibitors, which are crucial for combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics .
Neuropharmacology
Research indicates that compounds related to piperidine derivatives may exhibit neuroprotective effects and influence neurotransmitter systems. Studies have shown that modifications in the piperidine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
Case Studies
Case Study 1: Synthesis of β-lactamase Inhibitors
A study focused on synthesizing a series of β-lactamase inhibitors involved using this compound as an intermediate. The resulting compounds demonstrated significant activity against resistant bacterial strains, showcasing the compound's utility in pharmaceutical applications .
Case Study 2: Neuroprotective Studies
In neuropharmacological research, derivatives of piperidine were evaluated for their effects on neuronal survival in vitro. The results indicated that certain modifications to the tert-butyl piperidine structure could enhance neuroprotective effects, suggesting potential therapeutic avenues for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives. Key structural analogs include:
Key Observations :
- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance hydrogen bonding or dipole interactions compared to bromine (electron-withdrawing but polarizable) or alkyl chains (electron-donating) .
- Biological Relevance : Benzimidazolone-containing derivatives (e.g., ) exhibit higher target specificity in enzyme inhibition studies, suggesting that heterocyclic substituents outperform simple aryl ethers in certain therapeutic contexts.
Comparison with Other Derivatives :
- Compound 2b : Synthesized via SN2 reaction between 4-bromobenzyl bromide and tert-butyl 4-hydroxypiperidine-1-carboxylate .
- Compound 3b : Utilizes late-stage C–H methylation, a strategy less applicable to aryl ethers like the target compound .
- Benzimidazolone Derivatives (e.g., ) : Require multi-step sequences involving nitro reduction and cyclization, highlighting the synthetic complexity of heterocyclic analogs.
Physicochemical and Spectroscopic Data
Target Compound :
- 1H NMR: Expected signals include a singlet for tert-butyl (δ ~1.45 ppm), piperidine protons (δ ~3.4–4.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) with splitting patterns reflecting the 3-methyl and 4-cyano groups .
- HRMS : Theoretical [M+H]+ for C18H23N2O3 is ~315.17, with fragmentation patterns consistent with tert-butyl loss (m/z ~215) .
Preparation Methods
Mitsunobu Reaction Method
This method is widely used for the synthesis of aryl ethers from alcohols and phenols under mild conditions.
-
- Starting with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 4-cyano-3-methylphenol.
- Use of di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) or toluene solvent.
- Reaction temperature maintained between 0°C to room temperature.
- Reaction time varies from 8 to 24 hours depending on scale and batch.
-
- The phenol and piperidine alcohol are dissolved in THF.
- Triphenylphosphine and DIAD are added slowly at low temperature.
- The reaction mixture is stirred at room temperature until completion.
- Work-up involves concentration and purification by silica gel chromatography.
Base-Promoted Nucleophilic Substitution
This method involves the reaction of the piperidine derivative with an activated aryl halide or aryl chloride bearing the cyano and methyl substituents.
-
- Use of potassium tert-butoxide as a strong base.
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: Room temperature (~20°C).
- Reaction time: Approximately 1 hour.
-
- Potassium tert-butoxide is added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the substituted aryl chloride (e.g., 5-chloro-2,4-difluorobenzoate analog).
- The mixture is stirred at room temperature.
- After completion, the mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is washed, dried, and purified by column chromatography.
Representative Reaction Data Table
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mitsunobu Reaction | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 4-cyano-3-methylphenol | DIAD, Triphenylphosphine, THF, 0–25°C, 8–24 h | 60–74 | Mild conditions, selective ether formation |
| Base-Promoted Nucleophilic Substitution | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + substituted aryl chloride | Potassium tert-butoxide, DMSO, 20°C, 1 h | ~60 | Efficient for aryl halide substrates |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically visualized under UV light.
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the structure and purity.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight.
- Chromatographic Purification: Silica gel column chromatography is the standard purification method.
Research Findings and Optimization Notes
- The Mitsunobu reaction is favored for its mildness and ability to tolerate various functional groups, but requires careful control of stoichiometry and temperature to avoid side reactions.
- Base-promoted nucleophilic substitution is faster but requires activated aryl halides and strong bases, which may limit substrate scope.
- Protecting groups such as tert-butyl carbamate on piperidine nitrogen improve solubility and stability during reactions.
- Reaction yields can be optimized by adjusting solvent polarity, temperature, and reagent equivalents.
- Purification often requires gradient elution chromatography to separate closely related impurities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a tert-butyl-protected piperidine derivative with 4-cyano-3-methylphenol. Optimization involves using polar aprotic solvents (e.g., DMF or THF) and bases like potassium carbonate to enhance phenoxide formation. Reaction progress can be monitored via TLC or HPLC to track intermediate formation and purity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound.
Q. How can researchers characterize the structural integrity of this compound, particularly stereochemical features?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the piperidine ring conformation, tert-butyl group placement, and phenoxy substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. For non-crystalline samples, NOESY experiments can infer spatial arrangements of substituents .
Q. What stability considerations are critical during storage and experimental use?
- Methodological Answer : The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should assess degradation kinetics via accelerated testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For long-term storage, keep the compound under inert gas (argon) at -20°C in anhydrous DMSO or acetonitrile to minimize ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer : Unexpected splitting may arise from restricted rotation of the 4-cyano-3-methylphenoxy group or piperidine ring puckering. Variable-temperature NMR (e.g., 25°C to 60°C) can identify dynamic effects. Computational modeling (DFT) of rotational barriers or ring conformers can validate experimental observations. Cross-validate with 2D-COSY and HSQC to assign coupling patterns .
Q. What strategies are effective in improving the yield of multi-step syntheses involving this compound?
- Methodological Answer : Use flow chemistry for steps requiring precise temperature control (e.g., SNAr reactions). For example, continuous flow reactors can optimize the coupling of 4-cyano-3-methylphenol to the piperidine scaffold by maintaining consistent residence times and minimizing side reactions. Statistical design of experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) to maximize yield .
Q. How can in vitro bioactivity data for this compound be correlated with computational predictions?
- Methodological Answer : Perform molecular docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding modes. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Discrepancies between computational and experimental data may indicate solvation effects or conformational flexibility not captured in docking models. Adjust force fields or use enhanced sampling MD simulations to refine predictions .
Q. What analytical techniques are best suited to detect and quantify degradation products under forced oxidative conditions?
- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. High-resolution orbitrap MS identifies oxidative byproducts (e.g., hydroxylation of the methyl group or piperidine ring oxidation). Quantify using stable isotope-labeled internal standards to account for matrix effects .
Safety and Handling
Q. What precautions are necessary when handling this compound in biological assays?
- Methodological Answer : Due to limited toxicological data, treat the compound as a potential irritant. Use fume hoods for weighing and dispensing. For in vitro assays, prepare stock solutions in sterile DMSO (≤0.1% final concentration to avoid cellular toxicity). Monitor cell viability assays (e.g., MTT) to rule out solvent-mediated artifacts. Dispose of waste via approved hazardous chemical protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
